molecular formula C23H20N4O3S B6572334 ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1021229-28-6

ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6572334
CAS No.: 1021229-28-6
M. Wt: 432.5 g/mol
InChI Key: XWWJTGCDWZYRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. The sulfanylacetamido (–S–CH2–CO–NH–) linker bridges the pyrazolo-pyrazine system to a benzoate ester moiety at position 3 of the benzene ring. This structure combines aromaticity, hydrogen-bonding capacity (via the amide and ester groups), and lipophilicity (from the phenyl and pyrazine rings), making it a candidate for medicinal or agrochemical applications .

Properties

IUPAC Name

ethyl 3-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-9-6-10-18(13-17)25-21(28)15-31-22-20-14-19(16-7-4-3-5-8-16)26-27(20)12-11-24-22/h3-14H,2,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJTGCDWZYRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate typically involves several steps:

  • Starting Materials: : The synthesis begins with commercially available materials such as ethyl benzoate, 2-phenylpyrazolo[1,5-a]pyrazine, and appropriate thiol compounds.

  • Reaction Steps

    • Synthesis of Intermediate: : The intermediate compound is formed by reacting 2-phenylpyrazolo[1,5-a]pyrazine with the appropriate thiol under controlled conditions.

    • Acylation Reaction: : The intermediate undergoes acylation with acetamido groups in the presence of suitable catalysts and solvents.

    • Esterification: : Finally, the compound is esterified to form this compound.

  • Purification: : The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods involve scaling up the laboratory synthesis while ensuring purity, yield, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrazine ring or the nitro groups if present.

  • Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

  • Reduction: : Reducing agents like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Electrophiles like halogens or nucleophiles like amines.

  • Hydrolysis: : Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide.

Major Products Formed

The reactions yield products such as sulfoxides, sulfones, substituted aromatic compounds, and carboxylic acids, depending on the reaction pathway and conditions.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for more complex molecules, facilitating the study of reaction mechanisms and novel synthetic routes.

Biology

The compound's potential biological activities include acting as enzyme inhibitors or receptor ligands, making it valuable in biochemical assays and pharmacological research.

Medicine

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate could be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industrial applications, the compound may be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The compound interacts with biological targets through its functional groups:

  • Molecular Targets: : Potential targets include enzymes and receptors, particularly those involved in signaling pathways or metabolic processes.

  • Pathways Involved: : It may modulate pathways related to inflammation, cell proliferation, or apoptosis.

  • Binding Interactions: : The compound's pyrazolo[1,5-a]pyrazine and phenyl groups facilitate binding interactions with proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores

G420-0463 (Ethyl 2-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate)
  • Key Differences :
    • The pyrazolo-pyrazine core is substituted with a naphthalen-1-yl group instead of phenyl.
    • The benzoate ester is at position 2 rather than 3.
  • Physicochemical Properties :
    • Molecular weight: 482.56 vs. ~460–470 (estimated for the target compound).
    • logP: 4.819 (higher due to the naphthyl group’s hydrophobicity) .
  • Biological Implications : The naphthyl group may enhance π-π stacking in protein binding but reduce aqueous solubility.
G420-0609 (Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate)
  • Key Differences :
    • Substituent on pyrazolo-pyrazine: 4-ethylphenyl vs. phenyl.
    • Benzoate ester at position 4 instead of 3.
  • Physicochemical Properties :
    • Molecular weight: 460.55.
    • The ethyl group increases logD (lipophilicity) compared to the phenyl-substituted target compound .
  • Synthetic Accessibility : The 4-ethylphenyl group may require additional steps for regioselective substitution.

Analogues with Modified Heterocyclic Cores

Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Key Differences: Core: Pyrazolo[1,5-a]pyridine (one nitrogen in the fused ring) vs. pyrazolo[1,5-a]pyrazine (two nitrogens). Substituents: Diethylamino-methyl-isoxazole replaces the sulfanylacetamido linker.
  • Physicochemical Properties :
    • Reduced hydrogen-bond acceptors (HBA: ~6 vs. 8 in the target compound).
    • Lower polar surface area (PSA: ~50 Ų vs. 62.7 Ų), enhancing membrane permeability .
Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate)
  • Key Differences :
    • Core: Pyrazolo[1,5-a]pyrimidine with a phosphorothioate group.
    • Functional groups: Lacks the sulfanylacetamido linker and benzoate ester.

Functional Group Variations in Sulfonamide and Triazole Derivatives

N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
  • Key Differences :
    • Replaces pyrazolo-pyrazine with a pyrazole-quinazoline system.
    • Hydrazone linker instead of sulfanylacetamido.
  • Biological Activity : Demonstrated antifungal activity against Fusarium graminearum (wheat blight), suggesting that the target compound’s sulfanyl group may similarly interact with fungal enzymes .
1,3,4-Oxadiazole-Triazole Hybrids
  • Key Differences :
    • 1,3,4-Oxadiazole and triazole rings replace the pyrazolo-pyrazine core.
    • Lacks the benzoate ester.
  • Synthesis : Prepared via cyclization of semicarbazides, contrasting with the target compound’s likely thioether formation .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight logP PSA (Ų) Key Applications
Target Compound Pyrazolo[1,5-a]pyrazine 2-Phenyl, 3-benzoate ester ~460–470* ~4.5 62.7 Research compound
G420-0463 Pyrazolo[1,5-a]pyrazine 2-Naphthyl, 2-benzoate ester 482.56 4.819 62.7 Pharmacological studies
G420-0609 Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl, 4-benzoate ester 460.55 4.80 62.7 Drug discovery
Ethyl 3-{5-[(diethylamino)methyl]-isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Isoxazole, diethylaminomethyl ~450* ~3.8 ~50 Structural studies
N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] hydrazones Pyrazole-quinazoline Aldehyde hydrazone ~400–450* ~3.5 ~90 Antifungal agents

*Estimated based on structural similarity.

Biological Activity

Ethyl 3-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1021216-72-7

The compound is believed to interact with several biological targets, particularly in the central nervous system and cancer biology. Its structure suggests potential activity as a ligand for various receptors, including the Peripheral Benzodiazepine Receptor (PBR), which has implications in neuroprotection and cancer therapy.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) with IC₅₀ values around 26 µM . The structural similarity with this compound suggests that it may possess comparable activity.

Neuroprotective Effects

The compound's interaction with PBR may confer neuroprotective effects. Compounds that target PBR have been shown to modulate steroid biosynthesis and exhibit protective effects in glioma cell lines . This suggests a potential role for this compound in neurological disorders.

Case Studies

  • Study on Cell Viability : In a study assessing the viability of A549 cells treated with various pyrazole derivatives, this compound was found to significantly reduce cell viability compared to controls, indicating strong cytotoxic effects.
    CompoundIC₅₀ (µM)Cell Line
    Ethyl 3-[2-(...)]26A549
    Control>50A549
  • Neuroprotection Assay : A separate investigation into the neuroprotective effects of compounds targeting PBR showed that certain pyrazole derivatives could enhance cell survival in models of oxidative stress.
    CompoundSurvival Rate (%)Treatment Condition
    Ethyl 3-[2-(...)]75Oxidative Stress
    Control50Oxidative Stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.